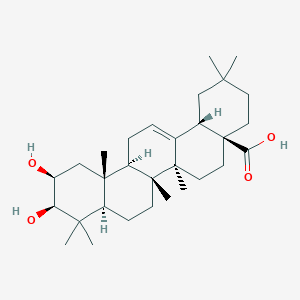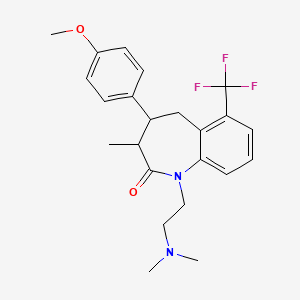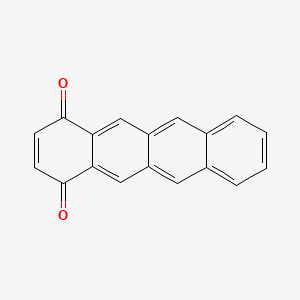
表皮银杉醇
描述
Episilvestrol is a derivative of silvestrol, isolated from the fruits and twigs of Aglaia perviridis . It is a specific eIF4A-targeting translation inhibitor with antitumor activity . It has shown cytotoxic activity against several human cancer cell lines .
Synthesis Analysis
The total synthesis of Episilvestrol is described based on the proposed biosynthesis of these novel compounds . The key steps included an oxidative rearrangement of the protected d-glucose derivative to afford the 1,4-dioxane, which could be elaborated to the coupling partner .Molecular Structure Analysis
Episilvestrol has a chemical formula of C34H38O13 . Its exact mass is 654.23 and its molecular weight is 654.665 . The absolute stereochemistry of Episilvestrol was established by a X-ray diffraction study .Chemical Reactions Analysis
Episilvestrol is known to interact with eIF4A, a eukaryotic initiation factor, inhibiting protein synthesis . This interaction is believed to be responsible for its antitumor activity .Physical And Chemical Properties Analysis
Episilvestrol has a chemical formula of C34H38O13, an exact mass of 654.23, and a molecular weight of 654.665 . Further physical and chemical properties may need to be determined experimentally.科学研究应用
Anti-Tumor Properties
Episilvestrol has been identified as a potent agent with anti-tumor capabilities. It belongs to a class of natural products known as flavaglines, which have been studied for their potential in cancer therapy. Episilvestrol exhibits cytotoxicity against various human cancer cell lines, making it a promising candidate for the development of new anti-cancer drugs .
Antiviral Activity
Recent studies have highlighted the potential of flavaglines like Episilvestrol in treating viral infections. These compounds have shown promise as antiviral agents, particularly against RNA viruses. This opens up possibilities for Episilvestrol to be used in the development of treatments for diseases caused by these viruses .
Translation Initiation Inhibition
Episilvestrol interferes with the process of translation initiation, a critical step in protein synthesis. By inhibiting the assembly of eIF4A/mRNA with eIF4F, it disrupts the production of proteins necessary for cancer cell survival. This mechanism of action is being explored for therapeutic applications in various malignancies .
Overcoming Drug Resistance
One of the challenges in cancer treatment is the development of resistance to drugs. Episilvestrol has been studied in the context of acute lymphoblastic leukemia (ALL) cells that have developed resistance due to the overexpression of ABCB1/P-Glycoprotein. Understanding how Episilvestrol can overcome this resistance is crucial for improving treatment outcomes .
Pharmacokinetics and Bioavailability
The bioavailability and systemic disposition of Episilvestrol are critical factors in its development as a therapeutic agent. Studies have shown that while it is highly bioavailable when administered intraperitoneally, its oral bioavailability is significantly lower. This research is essential for optimizing the delivery methods of Episilvestrol-based treatments .
Role in Protein Synthesis
Episilvestrol’s impact on protein synthesis makes it a valuable tool for studying the translation process. By targeting specific components of the translation initiation complex, researchers can gain insights into the regulation of protein synthesis and its implications in diseases like cancer .
作用机制
Target of Action
Episilvestrol primarily targets the eukaryotic initiation factor 4A (eIF4A) . eIF4A is a crucial component of the eIF4F complex involved in the initiation of protein synthesis. By modulating the initiation of translation through eIF4A, Episilvestrol can inhibit protein synthesis .
Mode of Action
Episilvestrol interacts with its target, eIF4A, to inhibit the initiation of protein translation . This interaction disrupts the assembly of the eIF4F complex, thereby blocking the translation process. As a result, the synthesis of proteins, including those essential for cell survival and proliferation, is significantly reduced .
Biochemical Pathways
The primary biochemical pathway affected by Episilvestrol is the protein synthesis pathway . By inhibiting the initiation of translation, Episilvestrol disrupts this pathway, leading to a decrease in the production of proteins. This can have downstream effects on various cellular processes that rely on these proteins, including cell growth and division .
Pharmacokinetics
Episilvestrol’s pharmacokinetics reveal that it has a relatively low oral bioavailability . This is due to the fact that Episilvestrol is a substrate of P-glycoprotein (Pgp), a multidrug resistance transporter . Pgp can efflux Episilvestrol out of cells, reducing its bioavailability. When administered intraperitoneally, episilvestrol is approximately 100% bioavailable systemically .
Result of Action
The inhibition of protein synthesis by Episilvestrol leads to significant cytotoxic effects in cancer cells . It induces alterations in apoptosis and cell cycle-related genes, blocking the cell cycle at the G2/M phase . This results in the death of cancer cells and a reduction in tumor growth .
Action Environment
The action of Episilvestrol can be influenced by environmental factors such as the presence of multidrug resistance transporters like Pgp . Overexpression of Pgp can lead to resistance against Episilvestrol, as Pgp can efflux the drug out of cells, reducing its intracellular concentration and thereby its efficacy . Therefore, the cellular environment plays a crucial role in determining the action, efficacy, and stability of Episilvestrol .
安全和危害
属性
IUPAC Name |
methyl (1R,2R,3S,3aR,8bS)-6-[[(2S,3R,6R)-6-[(1S)-1,2-dihydroxyethyl]-3-methoxy-1,4-dioxan-2-yl]oxy]-1,8b-dihydroxy-8-methoxy-3a-(4-methoxyphenyl)-3-phenyl-2,3-dihydro-1H-cyclopenta[b][1]benzofuran-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H38O13/c1-40-20-12-10-19(11-13-20)34-27(18-8-6-5-7-9-18)26(30(38)42-3)29(37)33(34,39)28-23(41-2)14-21(15-24(28)47-34)45-32-31(43-4)44-17-25(46-32)22(36)16-35/h5-15,22,25-27,29,31-32,35-37,39H,16-17H2,1-4H3/t22-,25+,26+,27+,29+,31+,32+,33-,34-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVKXFVCXBFGBCD-JRPGFILLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1C(OC(CO1)C(CO)O)OC2=CC3=C(C(=C2)OC)C4(C(C(C(C4(O3)C5=CC=C(C=C5)OC)C6=CC=CC=C6)C(=O)OC)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO[C@H]1[C@@H](O[C@H](CO1)[C@H](CO)O)OC2=CC3=C(C(=C2)OC)[C@@]4([C@@H]([C@@H]([C@H]([C@@]4(O3)C5=CC=C(C=C5)OC)C6=CC=CC=C6)C(=O)OC)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H38O13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80466766 | |
| Record name | Episilvestrol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80466766 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
654.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Episilvestrol | |
CAS RN |
697235-39-5 | |
| Record name | Episilvestrol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=697235-39-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Episilvestrol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80466766 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![4-[(3R,5S,6S,8S)-3-Ethyl-4-oxa-1-azatricyclo[4.4.0.03,8]decan-5-yl]quinolin-6-ol](/img/structure/B1254370.png)



![9,11-dihydroxy-12H-benzo[a]xanthen-12-one](/img/structure/B1254375.png)

![(1R,3S,5E,9S,11R,13S,14S,15S,17S,21R,23S,25E,27E,31S,32S,33R,35S,36S,37S,39S)-3,11,13,23,33,35-hexahydroxy-9,31-bis[(2S,3S,4S)-3-hydroxy-6-[(2S,4R,6S)-4-methoxy-6-methyloxan-2-yl]-4-methylhexan-2-yl]-15,37-dimethoxy-6,10,14,26,32,36-hexamethyl-8,30,43,44-tetraoxatricyclo[37.3.1.117,21]tetratetraconta-5,19,25,27,41-pentaene-7,29-dione](/img/structure/B1254378.png)



![L-Alanine, 3-[(iodoacetyl)amino]-](/img/structure/B1254387.png)
![[(1R,5S)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl] 3-ethyl-2-oxobenzimidazole-1-carboxylate](/img/structure/B1254388.png)
![9-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1-prop-2-enyl-3H-purine-2,6-dione](/img/structure/B1254389.png)